N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

This 5-yl benzothiazole amide features a unique substitution pattern distinct from 6-yl isomers, making it essential for SAR exploration in MmpL3 inhibition, adenosine A2A, and LRRK2 assays. With computed XLogP3 of 5.1 and TPSA of 70.2 Ų, it enables permeability and lipophilicity tolerance studies when compared directly with less lipophilic analogs like CRS0393. Available at ≥90% purity, it provides a rapid entry point for fragment growing and scaffold hopping, eliminating custom synthesis lead time. Order today to advance your structure-based lead optimization.

Molecular Formula C21H16N2OS
Molecular Weight 344.43
CAS No. 922896-95-5
Cat. No. B2874499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
CAS922896-95-5
Molecular FormulaC21H16N2OS
Molecular Weight344.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
InChIInChI=1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24)
InChIKeyBHXRXHQVFGDENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide (CAS 922896-95-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide (CAS 922896-95-5) is a synthetic small molecule (C21H16N2OS, MW 344.43 g/mol) comprising a benzothiazole core linked at the 5-position to a 4-benzylbenzamide moiety via an amide bond [1]. It is a member of the benzothiazole amide class, a scaffold implicated in inhibition of the mycobacterial mycolic acid transporter MmpL3 [2][3]. The compound is commercially available through screening library suppliers (e.g., Life Chemicals catalog F2806-0212, ≥90% purity) [1]. As of the search date, no primary research publications or patents report experimental bioactivity data (IC50, Ki, MIC, cellular activity) for this specific compound; its differentiation rests on computed physicochemical properties and structural topology distinct from its closest positional and functional analogs.

Why N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide Cannot Be Interchanged with Close Benzothiazole Amide Analogs


Within the benzothiazole amide class, subtle variations in substitution pattern, linker chemistry, and side-chain topology can profoundly alter target engagement, physicochemical properties, and ultimately biological readout. The 5-yl attachment position on the benzothiazole ring orients the amide pharmacophore in a distinct vector compared to the 6-yl isomer (CAS 922879-17-2) or the 2-yl amino-linked variants, affecting hydrogen bond donor/acceptor geometry at the target interface [1]. The 4-benzylbenzamide side chain introduces a flexible methylene spacer between the phenyl rings — in contrast to the rigid carbonyl-linked 4-benzoylbenzamide analog — which alters conformational entropy, lipophilicity (computed XLogP3 ~5.1), and topological polar surface area (TPSA ~70.2 Ų) [1]. These structural distinctions mean that generic substitution based solely on the 'benzothiazole amide' class descriptor risks selecting a compound with divergent binding kinetics, off-target profiles, or metabolic stability, even before considering the absence of comparative bioactivity data for this specific scaffold variant.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide: Physicochemical, Structural, and Class-Level Comparisons


Positional Isomerism: 5-yl vs. 6-yl Benzothiazole Substitution Alters Computed Topological Polar Surface Area

The 5-position attachment of the benzamide moiety on the benzothiazole ring yields distinct computed molecular descriptors compared to the 6-yl positional isomer N-(1,3-benzothiazol-6-yl)-4-benzylbenzamide (CAS 922879-17-2). The 5-yl isomer benefits from the electron-rich character of the benzothiazole C-5 position, adjacent to the endocyclic sulfur, which influences the amide NH acidity and hydrogen bond donor capacity. The computed TPSA value of 70.2 Ų for the 5-yl compound reflects the specific spatial arrangement of the H-bond pharmacophore [1]. For procurement purposes, the 5-yl isomer (CAS 922896-95-5) must be distinguished from the 6-yl isomer (CAS 922879-17-2), as they are non-interchangeable in target-binding assays despite identical molecular formula and mass .

Medicinal Chemistry Scaffold Design Structure-Activity Relationships

Linker Chemistry: 4-Benzyl (CH2 Spacer) vs. 4-Benzoyl (C=O) Determines Conformational Flexibility and Lipophilicity

The 4-benzylbenzamide side chain of the target compound features a methylene (-CH2-) spacer connecting the two phenyl rings, in contrast to the carbonyl (-C=O) linker in N-(1,3-benzothiazol-5-yl)-4-benzoylbenzamide (MW 358.41 g/mol). This structural difference has quantifiable consequences: the target compound has a computed XLogP3 of ~5.1 [1], whereas the benzoyl analog typically has a lower logP (estimated ~4.0–4.3 due to the polar carbonyl) [2]. The methylene spacer increases rotatable bond count (4 vs. 3 in the benzoyl analog) and provides greater conformational entropy, which can affect entropic penalties upon target binding. The benzyl group also lacks the electron-withdrawing character of the benzoyl carbonyl, potentially altering the amide NH pKa and hydrogen bond donor strength [1].

Physicochemical Profiling Drug Design Conformational Analysis

Class-Level MmpL3 Inhibition: Benzothiazole Amide Scaffold Shows Sub-μg/mL Antimycobacterial Activity, but Target Compound Lacks Direct Data

The benzothiazole amide chemotype, as exemplified by the clinical candidate CRS0393 (MW 383.34), has demonstrated potent in vitro antimycobacterial activity attributed to inhibition of MmpL3, the essential mycolic acid transporter. CRS0393 shows MIC values of ≤0.03–0.5 μg/mL against M. abscessus (including CF patient isolates) and 1–2 μg/mL against M. avium complex [1][2]. However, the target compound N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide — while sharing the benzothiazole amide core — differs significantly from CRS0393 in molecular weight (344.43 vs. 383.34 Da), substitution pattern (5-yl monosubstituted vs. 2-amino with dichloro substitution), and lipophilicity (XLogP3 5.1 vs. 4.87) [3][4]. No direct MmpL3 inhibition data or MIC values have been reported for this specific compound. The class-level MmpL3 inhibitory activity provides a hypothesis-generating rationale for investigation but does NOT constitute procurement-grade evidence for this compound's antimycobacterial potency.

Antimycobacterial MmpL3 Inhibition Drug-resistant Tuberculosis

Computed ADME-Relevant Profile: Higher Lipophilicity and TPSA Distinguish Target Compound from Lead Benzothiazole Amide CRS0393

Computed ADME-relevant descriptors differentiate N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide from the advanced lead CRS0393. The target compound has a higher computed lipophilicity (XLogP3 = 5.1 vs. 4.87 for CRS0393) and larger TPSA (70.2 vs. 66.76 Ų) [1][2]. Both compounds pass Lipinski's Rule of Five (zero violations each), but the target compound's higher logP places it near the upper boundary (≤5) for oral drug-likeness, potentially predicting higher plasma protein binding and tissue distribution. The TPSA difference (Δ = +3.44 Ų) is small but may influence membrane permeation rates in Caco-2 or PAMPA assays [1]. These differences, while based on computed rather than experimental values, provide a rational basis for selecting this compound over CRS0393 or its analogs in experiments where altered pharmacokinetic behavior is desired.

ADME Prediction Lead Optimization Drug-likeness

Combinatorial Library Provenance: 5-yl Benzothiazole Amides Are Enumerated in Patent Libraries for Adenosine Receptor and LRRK2 Targeting

Patents covering benzothiazole amide combinatorial libraries explicitly claim 5-yl substituted benzothiazole amides as adenosine A2A receptor ligands (Patent US-6727247) [1] and LRRK2 kinase inhibitors (Patent WO-2021/209595) [2][3]. These patents establish the 5-yl substitution as a permissible and potentially active attachment point within the broader benzothiazole amide pharmacophore. However, these are combinatorial enumeration patents covering hundreds to thousands of compounds; they do not report individual biological data for N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide. The significance for procurement is that this compound represents a specific enumerated member of patented chemical space, making it a relevant tool for validating or invalidating the 5-yl substitution hypothesis in adenosine receptor or LRRK2 programs.

GPCR Modulation Neurodegeneration Kinase Inhibition

Purity and Analytical Characterization: ≥90% Purity with Standard QC Documentation Supports Reproducible Screening

The compound is commercially supplied at ≥90% purity by Life Chemicals (catalog F2806-0212) with QC documentation including NMR (¹H, ¹³C) and LC-MS characterization [1]. This purity specification is adequate for primary high-throughput screening applications but below the >95% threshold typically required for biophysical assays (SPR, ITC, X-ray crystallography) or in vivo studies [2]. In contrast, the more advanced lead CRS0393 is reported at higher purity levels suitable for preclinical development. Procurement decisions should account for the need for re-purification (e.g., preparative HPLC) if the intended use requires >95% purity, adding cost and turnaround time [2].

Quality Control Compound Management Screening Library

Recommended Application Scenarios for N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide (CAS 922896-95-5) Based on Documented Evidence


Exploratory MmpL3 Inhibitor Screening in Mycobacterial Phenotypic Assays

Use this compound as a structurally differentiated benzothiazole amide probe in M. abscessus or M. tuberculosis growth inhibition assays to explore 5-yl substitution SAR, with the explicit understanding that class-level MmpL3 inhibition data (CRS0393 MIC ≤0.03–0.5 μg/mL) provides a hypothesis only, and that this compound lacks direct MIC data [1][2]. Include CRS0393 as a positive control and report negative results, as they are equally informative for defining the 5-yl substitution's SAR boundaries.

Physicochemical SAR Expansion: High-logP Benzothiazole Amide for Membrane Permeability Profiling

Leverage the computed XLogP3 of 5.1 and TPSA of 70.2 Ų to explore the lipophilicity tolerance of benzothiazole amides in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, comparing directly with the less lipophilic CRS0393 (XLogP 4.87, TPSA 66.76 Ų) [1][2]. This compound provides a tool to test whether the higher logP translates to improved permeability or, conversely, to increased efflux or nonspecific binding.

Positional Isomer Comparator in Adenosine A2A or LRRK2 Biochemical Assays

Employ this 5-yl benzothiazole amide as a positional isomer probe in adenosine A2A receptor binding assays or LRRK2 kinase inhibition assays, where patent literature supports the relevance of benzothiazole amide scaffolds at multiple substitution positions [1][2]. Direct comparison with the 6-yl isomer (CAS 922879-17-2) in the same assay platform can establish whether the benzothiazole attachment point influences target engagement.

Custom Lead Optimization Starting Point: 4-Benzyl Linker as a Vector for Fragment Growing

Use the 4-benzylbenzamide side chain as a vector for structure-based lead optimization, where the methylene spacer provides conformational flexibility distinct from the rigid 4-benzoyl analog. Fragment growing or scaffold hopping from this commercially available compound can rapidly generate a focused library of 5-yl benzothiazole amides with diverse side chains for subsequent SAR exploration, reducing custom synthesis lead time [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.